2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid
Overview
Description
2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxycarbonylphenylboronic acid with 5-nitrobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-aminobenzoic acid .
Scientific Research Applications
2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Shares the ethoxycarbonylphenyl group but lacks the nitrobenzoic acid moiety.
5-Nitrobenzoic acid: Contains the nitrobenzoic acid structure but lacks the ethoxycarbonylphenyl group.
2-[(4-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid: Similar structure but with a carboxy group instead of an ethoxycarbonyl group.
Uniqueness
2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4-ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-2-26-17(23)10-3-5-11(6-4-10)18-15(20)13-8-7-12(19(24)25)9-14(13)16(21)22/h3-9H,2H2,1H3,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMVVIRETQGBFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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